molecular formula C13H5Cl3F3NO3 B14712375 1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene CAS No. 21726-22-7

1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene

Cat. No.: B14712375
CAS No.: 21726-22-7
M. Wt: 386.5 g/mol
InChI Key: WKLIHOSVOZNJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene is a complex organic compound characterized by the presence of multiple halogen atoms and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene typically involves multiple steps, including halogenation, nitration, and etherification reactions. One common synthetic route includes:

    Etherification: The formation of the phenoxy linkage by reacting the halogenated nitrobenzene with a trifluoromethyl-substituted phenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO₄).

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO₄)

    Substitution: Sodium methoxide (NaOCH₃)

Major Products Formed

    Reduction: Formation of amine derivatives

    Oxidation: Formation of quinones

    Substitution: Formation of substituted benzene derivatives

Scientific Research Applications

1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and nitro groups can participate in various biochemical pathways, leading to its observed effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trichloro-5-nitrobenzene: Similar structure but lacks the phenoxy and trifluoromethyl groups.

    1-Chloro-4-nitro-2-(trifluoromethyl)benzene: Similar structure but lacks the additional chlorine atoms and phenoxy group.

Uniqueness

1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene is unique due to the combination of multiple halogen atoms, a nitro group, and a trifluoromethyl-substituted phenoxy group

Properties

CAS No.

21726-22-7

Molecular Formula

C13H5Cl3F3NO3

Molecular Weight

386.5 g/mol

IUPAC Name

1,2,4-trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene

InChI

InChI=1S/C13H5Cl3F3NO3/c14-8-4-10(16)12(5-9(8)15)23-11-2-1-6(20(21)22)3-7(11)13(17,18)19/h1-5H

InChI Key

WKLIHOSVOZNJHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.